N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of a cyclopropyl group, a thiophen-3-ylmethyl group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(trifluoromethyl)benzoic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with thiophen-3-ylmethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with substituted trifluoromethyl groups.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl and thiophene groups may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(thiophen-2-ylmethyl)-2-(trifluoromethyl)benzamide
- N-cyclopropyl-N-(furan-3-ylmethyl)-2-(trifluoromethyl)benzamide
- N-cyclopropyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)benzamide
Uniqueness
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The trifluoromethyl group adds to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)14-4-2-1-3-13(14)15(21)20(12-5-6-12)9-11-7-8-22-10-11/h1-4,7-8,10,12H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWZOLQJQKNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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